![molecular formula C14H17N3O4S B14589141 2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan CAS No. 61348-31-0](/img/structure/B14589141.png)
2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan is a complex organic compound that features both amino and carboxyl functional groups. This compound is notable for its unique structure, which includes a sulfanyl group attached to the tryptophan backbone. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan typically involves the reaction of D-tryptophan with a sulfanyl-containing reagent. One common method is the nucleophilic substitution reaction where the amino group of D-tryptophan reacts with a sulfanyl compound under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring systems ensures the consistent production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfanyl group.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenated compounds or acylating agents for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or disulfides.
Substitution: Formation of various derivatives depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active sites of enzymes, thereby modulating their activity. Additionally, the compound may participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-(2-succinyl)-L-cysteine: An L-cysteine derivative with a similar sulfanyl group.
Cefminox: A cephamycin antibiotic with a sulfanyl-containing side group.
Uniqueness
2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan is unique due to its combination of the tryptophan backbone with a sulfanyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61348-31-0 |
|---|---|
Molekularformel |
C14H17N3O4S |
Molekulargewicht |
323.37 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[2-(2-amino-2-carboxyethyl)sulfanyl-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C14H17N3O4S/c15-9(13(18)19)5-8-7-3-1-2-4-11(7)17-12(8)22-6-10(16)14(20)21/h1-4,9-10,17H,5-6,15-16H2,(H,18,19)(H,20,21)/t9-,10?/m1/s1 |
InChI-Schlüssel |
MGVCAXMLCYZGFI-YHMJZVADSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=C(N2)SCC(C(=O)O)N)C[C@H](C(=O)O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N2)SCC(C(=O)O)N)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Aminomethyl)amino]ethan-1-ol](/img/structure/B14589060.png)

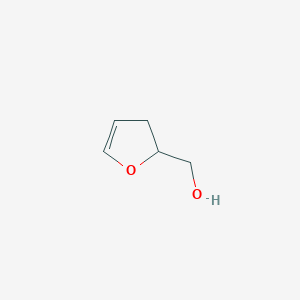
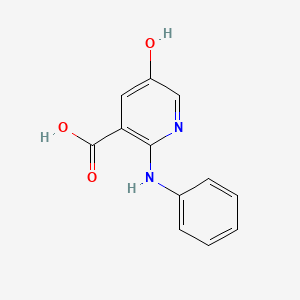
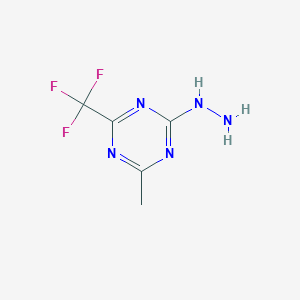


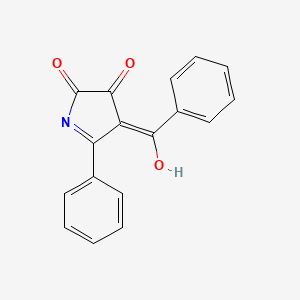

![Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium](/img/structure/B14589102.png)


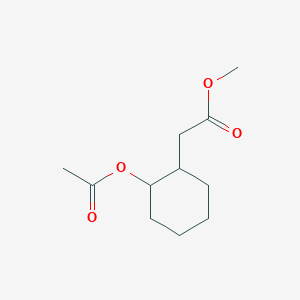
![2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane](/img/structure/B14589143.png)
